molecular formula C8H7N3OS B1269215 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 37536-29-1

2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No. B1269215
CAS RN: 37536-29-1
M. Wt: 193.23 g/mol
InChI Key: CCAJTTYNVNCKDV-UHFFFAOYSA-N
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Description

The compound of interest falls within a broader class of substances known for their varied biological activities and potential applications in materials science due to the presence of the 1,2,4-triazole ring. This heterocyclic moiety is significant due to its resemblance to portions of the adenine ring in DNA, contributing to its biological activity. The synthesis and study of derivatives of 1,2,4-triazole, such as 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, are driven by their promising antimicrobial, antifungal, and potential anticancer properties.

Synthesis Analysis

The synthesis of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol derivatives often involves multistep synthetic routes starting from 2-hydroxybenzoic acid or related phenolic precursors. Key steps may include sulfanyl substitutions and cyclization reactions to introduce the 1,2,4-triazole ring. For instance, various derivatives have been synthesized to explore their biological activities, employing techniques such as copper-catalyzed azide-alkyne cycloadditions for regioselective triazole formation (Hussain, Sharma, & Amir, 2008).

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Synthesis and Antimicrobial Activities : Compounds derived from 5-amino-2-hydroxybenzoic acid, including variations of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, have demonstrated significant antibacterial and antifungal activities, particularly against S. aureus, E. coli, and A. niger fungi (Hussain, Sharma, & Amir, 2008).

Structural and Coordination Studies

  • Structural Characterization and Coordination Compounds : The structural characterization of triazole derivatives, including 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, has been a focus for understanding their potential in forming coordination compounds with interesting optical and magnetic properties (Slyvka et al., 2022).

Applications in Metal Complex Formation

  • Formation of Dinuclear Cobalt and Nickel Complexes : The use of triazole derivatives in synthesizing dinuclear complexes with metals like cobalt and nickel has been explored. These complexes exhibit significant urease inhibitory activities, indicating potential biomedical applications (Fang et al., 2019).

Anti-Cancer Research

  • Anti-Cancer Activity with Metal Ions : Research has shown that ligands derived from triazole compounds, including those related to 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, can form complexes with metals like gold and nickel, exhibiting cytotoxic effects against cancer cell lines, such as the MCF-7 breast cancer line (Ghani & Alabdali, 2022).

Pharmacological Studies

  • Pharmacological Properties : The synthesis and pharmacological evaluation of triazole derivatives have revealed significant anti-inflammatory, antimicrobial, and central nervous system activities, indicating their potential in drug development (Popiołek et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Triazole derivatives, including similar structures to 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, have been identified as effective corrosion inhibitors for metals like steel, particularly in acidic environments (Ansari, Quraishi, & Singh, 2014).

Antioxidant and Enzyme Inhibition Studies

  • Antioxidant and Enzyme Inhibitory Activities : Research on Schiff base derivatives of triazoles has demonstrated their potential as antioxidant agents and enzyme inhibitors, indicating their applicability in various biological and pharmacological fields (Sachdeva et al., 2013).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

As the compound has been evaluated for its antibacterial and antifungal activity , future research could focus on exploring its potential uses in medical and pharmaceutical applications.

properties

IUPAC Name

5-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-6-4-2-1-3-5(6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAJTTYNVNCKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425181
Record name 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

CAS RN

37536-29-1
Record name 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
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2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
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2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 6
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Citations

For This Compound
1
Citations
C Caddick - 2019 - researchportal.port.ac.uk
Microbial resistance to antibiotics is a serious challenge for both the health and defence sectors. Unfortunately, there are insufficient new antibiotics in the pipeline to replace those that …
Number of citations: 2 researchportal.port.ac.uk

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